molecular formula C15H23N5 B11734993 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11734993
M. Wt: 273.38 g/mol
InChI Key: SQRSZYYXVNYTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its dual pyrazole moieties, offers potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted pyrazole derivatives with various functional groups .

Scientific Research Applications

Chemistry

In chemistry, [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

In biological research, this compound has shown potential as a pharmacophore for the development of new drugs. Its pyrazole moieties are known for their biological activity, including anti-inflammatory, antimalarial, and antileishmanial properties .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The dual pyrazole structure offers opportunities for the development of drugs targeting specific enzymes and receptors involved in various diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyrazole rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure, which offers enhanced reactivity and potential for diverse applications. The combination of cyclopentyl and dimethyl groups further enhances its chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

1-(1-cyclopentylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C15H23N5/c1-12-14(11-19(2)18-12)9-16-7-13-8-17-20(10-13)15-5-3-4-6-15/h8,10-11,15-16H,3-7,9H2,1-2H3

InChI Key

SQRSZYYXVNYTRX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CN(N=C2)C3CCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.